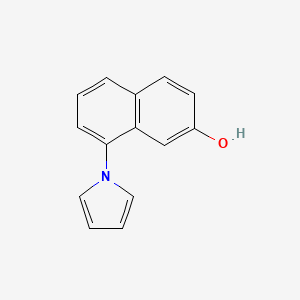![molecular formula C27H24ClN3O3S B6118057 4-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE](/img/structure/B6118057.png)
4-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a piperazine ring, and a benzodioxole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the attachment of the benzodioxole moiety. One common synthetic route involves:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated quinoline reacts with piperazine.
Attachment of the Benzodioxole Moiety: The benzodioxole group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents at the chloro position.
Scientific Research Applications
4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as apoptosis or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl acetate
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzyl 4-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-1-piperidinecarboxylate
Uniqueness
4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline stands out due to its unique combination of a quinoline core, piperazine ring, and benzodioxole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3S/c1-17-2-7-26(35-17)23-14-21(20-13-19(28)4-5-22(20)29-23)27(32)31-10-8-30(9-11-31)15-18-3-6-24-25(12-18)34-16-33-24/h2-7,12-14H,8-11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZJTEVHPKCAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)
![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)

![N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)


![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
![3-[2-(2-PHENOXYACETAMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B6118036.png)
![{3-(3-chlorobenzyl)-1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanol](/img/structure/B6118044.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)
![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B6118059.png)
![2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
